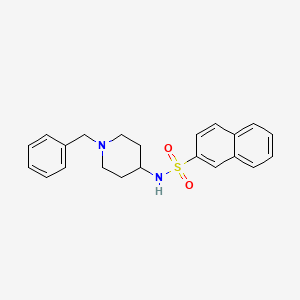
Sucrosofate (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique properties and applications in various fields, including medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Sucrosofate (potassium) is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions usually require careful control of temperature and pH to ensure the complete sulfation of sucrose and to avoid degradation of the sugar molecule.
Industrial Production Methods
In industrial settings, the production of sucrosofate (potassium) involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to obtain the final compound . The process is designed to be efficient and scalable, allowing for the production of large quantities of sucrosofate (potassium) for various applications.
化学反応の分析
Types of Reactions
Sucrosofate (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.
Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .
科学的研究の応用
Sucrosofate (potassium) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .
類似化合物との比較
Sucrosofate (potassium) can be compared with other similar compounds, such as:
Heparin: Both sucrosofate (potassium) and heparin are sulfated polysaccharides with anticoagulant properties.
Sucralfate: Sucralfate is a gastrointestinal protectant that contains sucrose octasulfate as one of its components.
Conclusion
Sucrosofate (potassium) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ability to undergo various reactions, and potential therapeutic benefits make it a valuable compound for further research and development.
特性
分子式 |
C12H14K8O35S8 |
|---|---|
分子量 |
1287.5 g/mol |
IUPAC名 |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
InChIキー |
XISWAUUBQBEDFB-QRDGSJRXSA-F |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


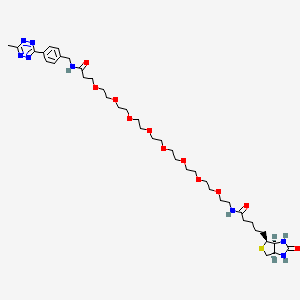
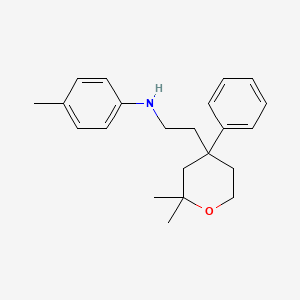

![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
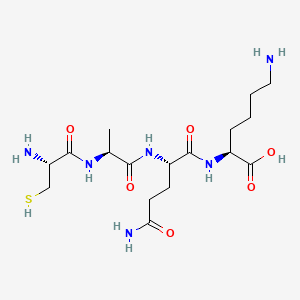
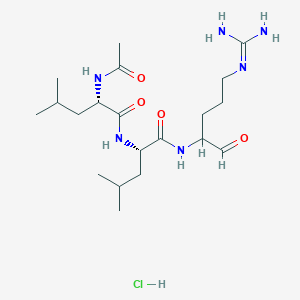
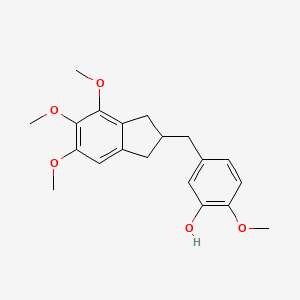
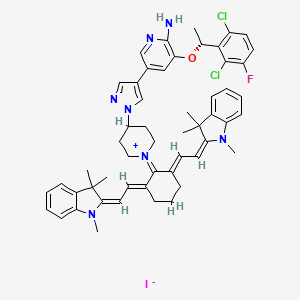

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
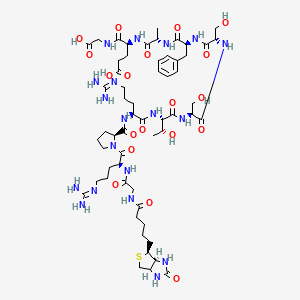
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)

